molecular formula C16H17ClN2O2 B2390172 (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone CAS No. 1797726-54-5

(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2390172
CAS No.: 1797726-54-5
M. Wt: 304.77
InChI Key: YOXHNKTUAKHWIY-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a unique structure combining an azepane ring with a chlorophenyl group and an isoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone typically involves multi-step reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: The compound is being investigated for its therapeutic potential, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds share the isoxazole ring and chlorophenyl group but differ in other structural elements.

    Fluoroisoxazoles: These compounds also contain the isoxazole ring but have fluorine atoms instead of chlorine.

Uniqueness

(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone is unique due to its combination of an azepane ring with a chlorophenyl group and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(1,2-oxazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-14-6-4-12(5-7-14)13-3-1-2-10-19(11-13)16(20)15-8-9-18-21-15/h4-9,13H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXHNKTUAKHWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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